Tetramethylpyrazine trihydrate

Description

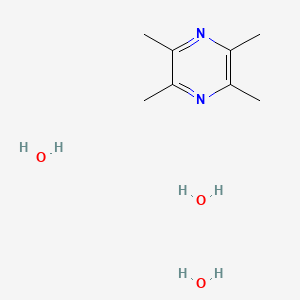

Tetramethylpyrazine trihydrate (2,3,5,6-tetramethylpyrazine trihydrate, TMP) is a bioactive alkaloid primarily isolated from Ligusticum chuanxiong Hort., a traditional Chinese medicinal herb used for treating neurovascular and cardiovascular diseases . Its chemical structure consists of a pyrazine ring substituted with four methyl groups and three water molecules (Figure 1). TMP has demonstrated multifaceted pharmacological activities, including:

- Neuroprotection: Reduction of cerebral ischemia-reperfusion injury via anti-inflammatory mechanisms, such as suppressing prostaglandin E2 (PGE2) synthesis and glial cell activation .

- Cardiovascular effects: Vasorelaxation through direct interaction with vascular smooth muscle α₁-adrenoceptors, inhibiting phenylephrine-induced vasoconstriction .

- Hepatoprotection: Mitigation of hepatic precancerous lesions by modulating pharmacokinetic parameters .

Properties

CAS No. |

76556-07-5 |

|---|---|

Molecular Formula |

C8H18N2O3 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

2,3,5,6-tetramethylpyrazine;trihydrate |

InChI |

InChI=1S/C8H12N2.3H2O/c1-5-6(2)10-8(4)7(3)9-5;;;/h1-4H3;3*1H2 |

InChI Key |

MAAZDFZETNADTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C(=N1)C)C)C.O.O.O |

Origin of Product |

United States |

Preparation Methods

Preparation from Ligustrazine Hydrochloride

A widely cited protocol involves the alkaline hydrolysis of ligustrazine hydrochloride (2,3,5,6-tetramethylpyrazine hydrochloride) to yield ligustrazine trihydrate. In this method, 41.8 g (200 mmol) of ligustrazine hydrochloride is dissolved in 100 mL of water at 0°C, followed by the gradual addition of a sodium hydroxide solution (8.0 g NaOH in 300 mL water). After stirring for one hour, water is removed under reduced pressure, and the product is collected via filtration. The crude ligustrazine is then recrystallized from glacial acetic acid to obtain trihydrate crystals with >95% purity.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Ligustrazine HCl | 41.8 g (200 mmol) |

| NaOH | 8.0 g (200 mmol) |

| Solvent | H₂O (400 mL total) |

| Temperature | 0°C (maintained) |

| Crystallization Solvent | Glacial acetic acid |

| Yield | 20.4 g (107 mmol, 53%) |

This method’s limitations include moderate yields and the use of corrosive glacial acetic acid, necessitating specialized equipment for safe handling.

Aldehyde Condensation Routes

Alternative pathways utilize pyrazine aldehydes as intermediates. For instance, 3,5,6-trimethylpyrazine-2-carbaldehyde (4 ) is synthesized by refluxing 3-amino-5,6-dimethylpyrazine-2-carbonitrile (3 ) with MnO₂ in anhydrous ethanol. Subsequent hydrolysis with sodium hydroxide (2.35 g, 58.6 mmol) in a THF/water mixture (2:1 v/v) yields the carboxylic acid derivative (6 ), which undergoes decarboxylation to form TMP. While this route achieves higher purity (99.42% by HPLC), the multi-step process increases production costs and complexity.

Biotechnological Production Approaches

Recent advances in metabolic engineering have enabled the microbial synthesis of TMP precursors, offering a sustainable alternative to traditional chemistry.

Microbial Synthesis of Acetoin

Escherichia coli strain GXASR11 has been engineered to overproduce (R)-acetoin (AC), a TMP precursor, via a reconstructed thiamine diphosphate (ThDP)-dependent pathway. Key modifications include:

- Deletion of ldhA (lactate dehydrogenase) and poxB (pyruvate oxidase) to reduce byproducts

- Overexpression of alsS (acetolactate synthase) from Bacillus subtilis

- Introduction of an NAD⁺ regeneration system to enhance flux toward AC

Using corn stover hydrolysate as a carbon source, this strain achieved an acetoin titer of 86.04 g/L in a 5-L bioreactor under optimized conditions (pH 6.8, 30°C, 0.01 mM IPTG induction).

Fermentation Performance Metrics

| Metric | Value |

|---|---|

| Acetoin Titer | 86.04 g/L |

| Optical Purity (R-AC) | 99.42% |

| Fermentation Time | 48 hours |

| Substrate Conversion | 0.38 g AC/g glucose |

Chemoenzymatic Conversion to TMP

The biogenic acetoin is subsequently condensed with diammonium phosphate (DAP) in a high-pressure microreactor to form TMP. Under optimal conditions (150°C, 3 h, molar ratio AC:DAP = 1:1.2), this process achieves an 85.30% conversion rate, yielding 56.72 g/L TMP. Crucially, the absence of organic solvents and harsh catalysts aligns with green chemistry principles.

Extraction and Purification Techniques

Countercurrent Extraction from Ligusticum chuanxiong

While synthetic methods dominate industrial production, traditional extraction from Ligusticum chuanxiong Hort. remains relevant for niche applications. A validated RP-HPLC method coupled with countercurrent extraction enables TMP quantification in plant material:

Chromatographic Conditions

- Column: Zorbax ODS (250 × 4 mm, 5 µm)

- Mobile Phase: MeOH/H₂O (35:65) with 1% acetic acid

- Flow Rate: 0.8 mL/min

- Detection: UV at 300 nm

This protocol achieves 92.3% recovery with a linear range of 0.41–4.1 µg/mL (R² = 0.9993), though plant-derived TMP concentrations rarely exceed 0.2% w/w, limiting commercial viability.

Comparative Analysis of Preparation Methods

Economic and Environmental Impact Assessment

Biotechnological approaches outperform other methods in yield and sustainability but require significant upfront investment in strain development. Chemical synthesis remains preferable for small-scale, high-purity applications, while plant extraction is largely obsolete outside traditional medicine.

Chemical Reactions Analysis

Types of Reactions: Tetramethylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is stable under normal conditions but can react with strong acids and oxidizing agents .

Common Reagents and Conditions: Common reagents used in reactions with tetramethylpyrazine include hydrogen chloride in ethanol solution for preparing hydrochloride salts . The compound is also subjected to steam distillation and crystallization for purification .

Major Products: The major products formed from reactions involving tetramethylpyrazine include its hydrochloride salt and other derivatives used in medicinal applications .

Scientific Research Applications

Tetramethylpyrazine (TMP), also known as ligustrazine, is an alkaloid found in Ligusticum wallichii and has a history of use in traditional Chinese medicine for treating cardiovascular issues . Research indicates that TMP possesses a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects . Studies suggest TMP can improve microcirculation, increase cerebral blood flow, protect against cerebral ischemia, and alleviate brain edema . It is also used in treating conditions like pulmonary heart disease, heart failure, diabetes, and coronary heart disease .

Scientific Research Applications

Cardiovascular and Cerebrovascular Diseases

TMP has been used in China for approximately 40 years to treat cardiovascular and cerebrovascular diseases . Studies have found that TMP improves leptomeningeal and peripheral microcirculation and increases cerebral blood flow . It can protect against experimental cerebral ischemia, alleviate brain edema, and reduce fibrin deposition in microvessels . TMP has demonstrated a cardioprotective effect with respect to myocardial ischemia/reperfusion injury in clinical studies . A novel synthetic compound of Danshensu and TMP, DT-010, has been found to possess a cardioprotective effect with respect to myocardial ischemia/reperfusion injury .

Anti-inflammatory and Analgesic Effects

TMP has demonstrated anti-inflammatory and analgesic properties . Studies show that it can be used to treat diabetic peripheral neuropathy .

Neuroprotective Effects

TMP can effectively penetrate the blood-brain barrier, exerting neuroprotective functions that are beneficial for treating ischemic brain injury . It can also eliminate superoxide anions and reduce nitric oxide production in human polymorphonuclear leukocytes .

Antitumor Potential

TMP has demonstrated antitumor effects on various tumor types, including brain glioma, breast, prostate, and lung cancers . Studies show that tumor growth can be reversed by applying different concentrations of TMP to tumor cells .

Treatment of Acute Kidney Injury (AKI)

TMP has shown a therapeutic effect on AKI caused by a variety of etiologies . It can alleviate AKI by reducing oxidative stress, inflammation, and mitochondrial damage or by affecting cytoprotective mechanisms like autophagy or apoptosis .

Protection Against Vascular Smooth Muscle Cell (VSMC) Injury

TMP can protect against high glucose-induced VSMC injury by inhibiting the phosphorylation of JNK, p38MAPK, and ERK . It can also decrease malondialdehyde (MDA) levels and increase superoxide dismutase (SOD) activity in VSMCs after high glucose stimulation, indicating that TMP significantly inhibits oxidative stress .

Studies on Tetramethylpyrazine (TMP)

Additional Clinical Applications

Mechanism of Action

Tetramethylpyrazine exerts its effects through multiple molecular pathways:

Antitumor Activity: It regulates molecular signal pathways to alter tumor cell behavior, including proliferation, apoptosis, invasion, metastasis, and angiogenesis.

Neuroprotection: It scavenges free radicals, inhibits calcium overload, maintains mitochondrial function, and activates the PI3K/Akt/p-GSK3β cell survival pathway.

Comparison with Similar Compounds

Methyl-Substituted Pyrazines

TMP belongs to the alkylpyrazine family, which includes compounds differing in methyl group number and position (Table 1).

Table 1: Structural and Functional Comparison of Methylpyrazines

Key Observations :

- Bioactivity: TMP exhibits superior neuroprotective and cardiovascular effects compared to mono- and dimethylpyrazines due to its optimized methyl substitution pattern, enhancing lipophilicity and receptor binding .

- Synthesis : Microbial production (e.g., Bacillus subtilis) yields higher TMP concentrations (up to 270 mg/L) compared to trimethylpyrazine (≤100 mg/L) .

Functional Analogs in Traditional Medicine

Butanolic Fraction of Ligusticum wallichii:

- Contains multiple bioactive compounds, including TMP.

- Comparison: While the butanolic fraction induces endothelium-independent vasorelaxation, purified TMP achieves similar effects at lower concentrations, suggesting TMP is the primary active component .

Pharmacological and Industrial Comparisons

Anti-Inflammatory Activity

Toxicity Profile

Table 2: Toxicity Comparison (Zebrafish vs. Rodent Models)

| Compound | Zebrafish LC₅₀ (mmol/L) | Rodent LD₅₀ (mmol/kg) | Relative Toxicity (LC₅₀/LD₅₀) |

|---|---|---|---|

| Tetramethylpyrazine | Data not available | Data not available | — |

| Coumarin | 0.95 | 1.0 | 0.95 |

| Sodium dodecyl sulfate | 98.33 | 1.0 | 98.33 |

Note: TMP’s toxicity data gaps highlight the need for targeted studies.

Q & A

Q. What experimental models are commonly used to assess the neuroprotective efficacy of tetramethylpyrazine trihydrate?

Methodological Answer: Preclinical studies frequently employ rodent models of ischemic stroke, spinal cord injury (SCI), or neurodegenerative diseases (e.g., Parkinson’s). For example:

- Forced-swim tests (FST) and chronic mild stress (CMS) models in rats evaluate antidepressant-like activity, with TMP reducing immobility time in FST and reversing CMS-induced behavioral deficits .

- Middle cerebral artery occlusion (MCAO) in rats mimics ischemic stroke, where TMP’s neuroprotection is measured via infarct volume reduction and motor function recovery (Basso Mouse Scale) .

- Oxygen-induced retinopathy models assess anti-angiogenic effects, while rotenone-induced Parkinson’s models evaluate microglial inhibition and anti-apoptotic mechanisms .

Q. How can pharmacokinetic parameters of TMP be accurately measured in vivo?

Methodological Answer: Use microdialysis probes to simultaneously monitor unbound TMP concentrations in blood and brain compartments. Key steps:

- Insert probes into the jugular vein (blood) and striatum (brain) in anesthetized rats.

- Administer TMP intravenously (e.g., 10 mg/kg bw) and collect dialysates at intervals (e.g., 15-minute increments).

- Analyze data using a two-compartment model to calculate elimination half-life (t1/2,β: ~28 min in blood, ~53 min in brain) and AUC values (82 µg·min/mL in blood, 185 µg·min/mL in brain) .

Advanced Research Questions

Q. What methodologies resolve contradictions in TMP’s dose-response nonlinearity and multi-target mechanisms?

Methodological Answer:

- Non-linear kinetic analysis : Use higher dose ranges (2–10 mg/kg bw) to identify saturation points in plasma clearance, as TMP’s elimination kinetics may shift from first-order to zero-order at elevated doses .

- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics to map TMP’s anti-inflammatory targets (e.g., NF-κB, TNF-α) and neuroprotective pathways (e.g., Akt/Nrf2, BDNF). Validate via siRNA knockdown or CRISPR-Cas9 in vitro .

- Molecular docking : Screen TMP against inflammatory mediators (COX-2, iNOS) or apoptotic regulators (Bcl-2, Bax) using AutoDockTools. Cross-validate with SPR assays to confirm binding affinities .

Q. How can network pharmacology improve the design of TMP combination therapies for complex diseases?

Methodological Answer:

- Target prediction : Use databases (TCMSP, GeneCards) to identify TMP-disease co-targets (e.g., IL-6, MAPK1 for acute pancreatitis). Construct protein-protein interaction (PPI) networks via STRING and prioritize hubs (degree centrality ≥10) .

- Pathway enrichment : Perform KEGG analysis to map TMP’s synergistic pathways (e.g., PI3K-Akt for angiogenesis, TLR4/MyD88 for neuroinflammation). Validate with dual-luciferase reporter assays .

- Dose optimization : Apply response surface methodology (RSM) to balance TMP and adjuvant doses, minimizing cytotoxicity while maximizing anti-apoptotic effects (e.g., 20 mg/kg TMP + 5 mg/kg mesenchymal stem cells for SCI) .

Q. What experimental strategies address the blood-brain barrier (BBB) penetration variability of TMP?

Methodological Answer:

- BBB-on-a-chip models : Co-culture brain endothelial cells with astrocytes on microfluidic platforms to simulate BBB permeability. Measure TMP flux via LC-MS/MS under shear stress .

- Chemical modification : Synthesize TMP derivatives (e.g., TMP dimer) with enhanced lipophilicity (logP >2.5) and test in vitro BBB permeability assays (PAMPA-BBB) .

- Pharmacodynamic-pharmacokinetic (PD-PK) modeling : Correlate brain AUC values with neurobehavioral outcomes (e.g., rotarod performance) to identify optimal dosing intervals .

Data Contradiction Analysis

Q. How to reconcile discrepancies in TMP’s anti-inflammatory efficacy across different disease models?

Methodological Answer:

- Model-specific cytokine profiling : Quantify IL-1β, IL-6, and TNF-α levels in serum/tissue homogenates using ELISA. Note that TMP’s efficacy in TBI (↓IL-1β by 40%) may differ from stroke models (↓TNF-α by 60%) due to microenvironmental factors .

- Dose stratification : Conduct meta-analyses of existing data to establish model-specific effective doses (e.g., 10 mg/kg for stroke vs. 20 mg/kg for SCI) .

- Single-cell RNA-seq : Resolve cell-type-specific responses (e.g., microglia vs. neurons) to TMP in inflamed CNS regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.